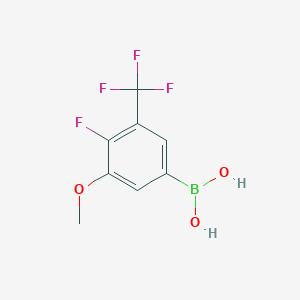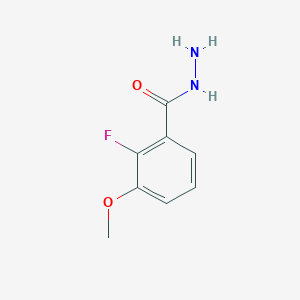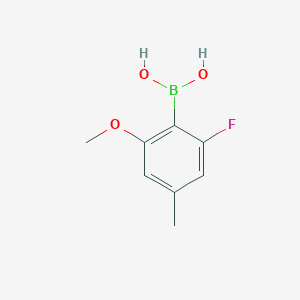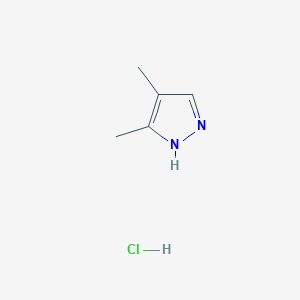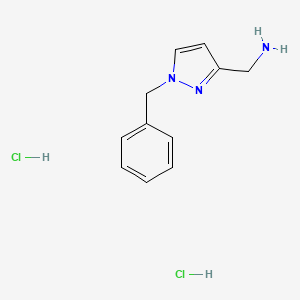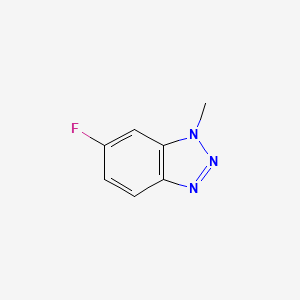
7-氟代异喹啉-6-胺
描述
7-Fluoroisoquinolin-6-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and an amine group at the 6th position on the isoquinoline ring. This compound has the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . It is a significant compound in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
7-Fluoroisoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
Target of Action
The primary target of 7-Fluoroisoquinolin-6-amine is the aggregated tau protein, which is a compelling biomarker in Alzheimer’s disease . The density and spread of this protein track well with neurodegeneration and cognitive decline .
Mode of Action
7-Fluoroisoquinolin-6-amine interacts with its target, the aggregated tau protein, by binding to it
Pharmacokinetics
A compound with similar structure, 8-fluoroisoquinolin-6-amine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
The molecular and cellular effects of 7-Fluoroisoquinolin-6-amine’s action are likely related to its interaction with the aggregated tau protein. By binding to this protein, it may influence the progression of neurodegeneration and cognitive decline in Alzheimer’s disease .
生化分析
Biochemical Properties
7-Fluoroisoquinolin-6-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. Additionally, 7-Fluoroisoquinolin-6-amine has been shown to bind to certain proteins, affecting their function and stability .
Cellular Effects
The effects of 7-Fluoroisoquinolin-6-amine on cellular processes are multifaceted. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Furthermore, 7-Fluoroisoquinolin-6-amine has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 7-Fluoroisoquinolin-6-amine exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity . For instance, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, 7-Fluoroisoquinolin-6-amine can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoroisoquinolin-6-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 7-Fluoroisoquinolin-6-amine remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 7-Fluoroisoquinolin-6-amine has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Fluoroisoquinolin-6-amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, 7-Fluoroisoquinolin-6-amine can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
7-Fluoroisoquinolin-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It has been shown to affect metabolic flux, leading to changes in the levels of metabolites such as amino acids and nucleotides . The compound’s interactions with cytochrome P450 enzymes play a crucial role in its metabolism, influencing its bioavailability and activity .
Transport and Distribution
The transport and distribution of 7-Fluoroisoquinolin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studies have shown that 7-Fluoroisoquinolin-6-amine can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 7-Fluoroisoquinolin-6-amine is influenced by targeting signals and post-translational modifications . The compound has been observed to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its localization, as different cellular environments provide distinct biochemical contexts for its interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroisoquinolin-6-amine typically involves the introduction of a fluorine atom and an amine group onto the isoquinoline ring. One common method involves the reaction of a suitable isoquinoline precursor with fluorinating agents and subsequent amination. For example, the reaction of 6-chloroisoquinoline with potassium fluoride in the presence of a suitable solvent can introduce the fluorine atom at the 7th position. The resulting 7-fluoroisoquinoline can then be treated with ammonia or an amine source to introduce the amine group at the 6th position .
Industrial Production Methods
Industrial production of 7-Fluoroisoquinolin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .
化学反应分析
Types of Reactions
7-Fluoroisoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- 6-Fluoroisoquinolin-7-amine
- 5-Fluoroisoquinolin-6-amine
- 7-Fluoroquinoline-6-amine
Uniqueness
7-Fluoroisoquinolin-6-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
7-fluoroisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEULMXFHWRRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


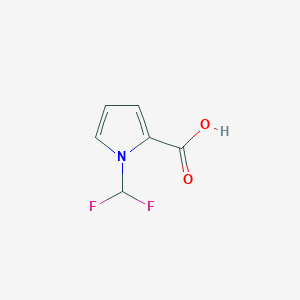

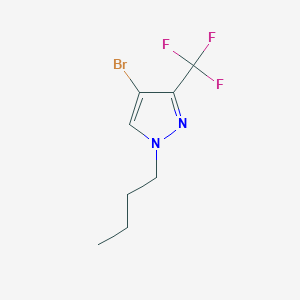
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
